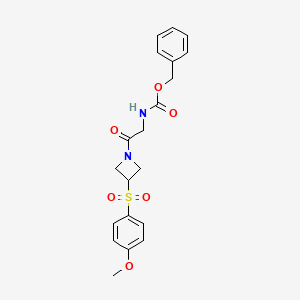
Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. They have the general structure R1-O(C=O)NHR2, where R1 and R2 can be a variety of different groups . The compound also contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The presence of a methoxyphenyl group suggests that this compound might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the azetidine ring and the carbamate group. Azetidine rings are known to impart rigidity to the molecular structure due to their cyclic nature . The carbamate group could potentially form hydrogen bonds with other molecules, which could influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could increase its polarity, potentially making it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
Synthesis of Monobactams : A key intermediate for monobactam analogues, cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone, was synthesized and converted into monobactams having a methoxyethyl group at the C-4 position of the β-lactam ring. These compounds demonstrated strong activity against a variety of gram-negative bacteria, showing promise as antibacterial agents. The study highlights the excellent stability of the 4-methoxyethyl derivatives to β-lactamases (Yamashita et al., 1988).
Novel Azetidinone Derivatives : Research on azetidin-2-one derivatives containing aryl sulfonate moiety revealed that these compounds have significant anti-inflammatory and anti-microbial activity, which could be beneficial for developing new therapeutic agents (Kendre et al., 2012).
Antimicrobial Activity of Schiff Bases and 2-Azetidinones : Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one were synthesized and showed good antibacterial and antifungal activities. Compounds with chloro and methoxy groups exhibited enhanced antimicrobial activity (Patel & Patel, 2011).
Antimicrobial and Anti-inflammatory Synthesis
- Antimicrobial and Anti-Inflammatory Azetidinones : Novel synthesis techniques for azetidin-2-one derivatives demonstrated both anti-inflammatory and antimicrobial activities. These findings suggest the potential of these compounds in creating new treatment options for bacterial and inflammatory conditions (Prajapati & Thakur, 2014).
Wirkmechanismus
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Mode of Action
They bind to the active site of the transpeptidase, inhibiting the cross-linking of the bacterial cell wall and leading to cell death .
Biochemical Pathways
The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive bacteria .
Result of Action
Β-lactam antibiotics, in general, cause bacterial cell death by inhibiting cell wall synthesis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-27-16-7-9-17(10-8-16)29(25,26)18-12-22(13-18)19(23)11-21-20(24)28-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPDPIFJDOYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)
![2-[(1-Ethenylpyrazol-4-yl)methyl-(1-ethylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2879965.png)

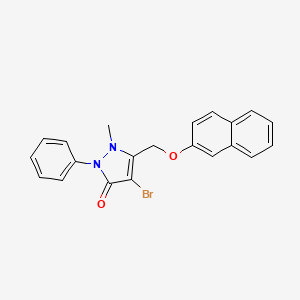
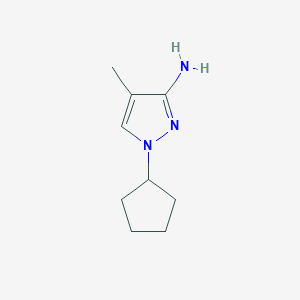
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)

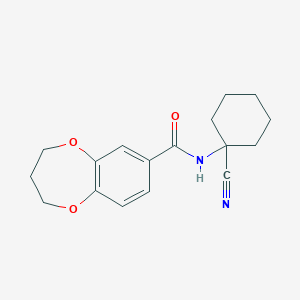
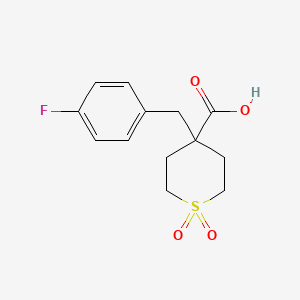
![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)
